molecular formula C10H22N2O B022226 N,N-Diamylnitrosamine CAS No. 13256-06-9

N,N-Diamylnitrosamine

Cat. No.: B022226
CAS No.: 13256-06-9
M. Wt: 186.29 g/mol
InChI Key: OELWBYBVFOLSTA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N-Diamylnitrosamine, also known as Dipentylnitrosamine, is a potent carcinogen that primarily targets the liver and lungs .

Mode of Action

The interaction of this compound with its targets results in carcinogenic changes. The compound’s carcinogenic action is organotropic, meaning it has a selective effect on certain organs . For instance, oral administration to rats induced only liver cancer, whereas the same carcinogen given subcutaneously produced predominantly lung tumors .

Biochemical Pathways

It is known that the compound undergoes metabolic activation, which is a key step in its mechanism of action . This process involves the conversion of the compound into highly reactive intermediates that can interact with DNA and other cellular components, leading to mutations and cancer .

Pharmacokinetics

It is known that the compound is rapidly cleared from the body . Its clearance rate can be reduced by inhibiting certain enzymes, such as monoamine oxidase A (MAO-A) and cytochrome P450 enzymes (CYP2D6 and CYP2C19) .

Result of Action

The primary result of this compound’s action is the induction of cancer, specifically in the liver and lungs . The compound’s carcinogenic effects are influenced by various factors, including the dose, route of administration, and the individual’s metabolic capacity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s carcinogenic potential can be affected by the presence of other chemicals in the environment . Additionally, the compound’s action can be influenced by the individual’s metabolic capacity, which can vary based on genetic factors and other environmental exposures .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N,N-Diamylnitrosamine are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

The cellular effects of this compound are not well documented. It is known that nitrosamines, a class of compounds to which this compound belongs, can have significant effects on cells. For example, certain nitrosamines have been found to induce tumors in animal models, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of nitrosamines can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, certain nitrosamines have been found to induce tumors in rats at high doses, but not at doses low enough to permit their survival for a normal lifespan .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B581 involves multiple steps, starting with the preparation of the core peptidomimetic structure. The key steps include the formation of peptide bonds and the incorporation of specific functional groups that confer selectivity towards farnesyl transferase. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods: Industrial production of B581 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is then formulated into a stable form for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: B581 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of B581 with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .

Scientific Research Applications

B581 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of B581: B581 is unique due to its high selectivity for farnesyl transferase over other related enzymes such as geranylgeranyltransferase and myristoylation enzymes. This selectivity makes it a valuable tool for studying the specific role of farnesylation in cellular processes and for developing targeted cancer therapies .

Properties

IUPAC Name

N,N-dipentylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELWBYBVFOLSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Record name N-NITROSODIAMYLAMINE
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DSSTOX Substance ID

DTXSID9020536
Record name Dipentylnitrosamine
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Molecular Weight

186.29 g/mol
Source PubChem
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Physical Description

N-nitrosodiamylamine is a clear light yellow liquid. (NTP, 1992), Clear light yellow liquid.
Record name N-NITROSODIAMYLAMINE
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Boiling Point

295 °F at 12 mmHg (NTP, 1992), 295 °F at 12 mmHg
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name N-NITROSODIAMYLAMINE
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CAS No.

13256-06-9
Record name N-NITROSODIAMYLAMINE
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Record name N-Nitroso-N-pentyl-1-pentanamine
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Record name N,N-Diamylnitrosamine
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Record name Dipentylnitrosamine
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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